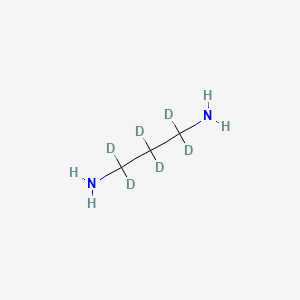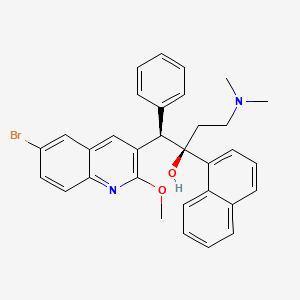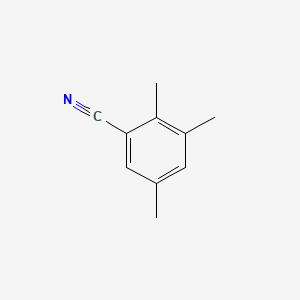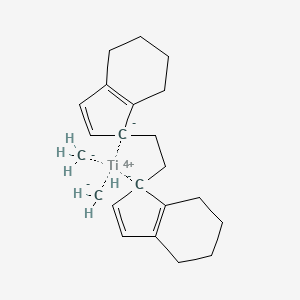
6-Bromo-3-fluoro-2-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-fluoro-2-nitrophenol: is an organic compound with the molecular formula C6H3BrFNO3. It belongs to the class of nitrophenols, which are characterized by the presence of a nitro group (NO2) attached to a phenol ring. This compound is notable for its combination of three functional groups: a bromine atom at position 6, a fluorine atom at position 3, and a nitro group at position 2 on the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-fluoro-2-nitrophenol typically involves multiple steps:
Nitration: A phenol derivative undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Nitration: Large-scale nitration of phenol derivatives.
Controlled Halogenation: Precise control of reaction conditions to ensure selective halogenation at the desired positions.
Purification: The final product is purified through crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-fluoro-2-nitrophenol can undergo various chemical reactions, including:
Nitration: Further nitration can occur, although the presence of existing nitro and halogen groups may influence the reactivity.
Halogenation: Additional halogenation reactions can introduce more halogen atoms to the molecule.
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro and halogen groups can deactivate the aromatic ring, making it less reactive towards nucleophilic aromatic substitution compared to unsubstituted phenols.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid.
Halogenation: Bromine (Br2) with a Lewis acid catalyst, hydrogen fluoride (HF) for fluorination.
Nucleophilic Aromatic Substitution: Strong nucleophiles under basic conditions.
Major Products:
Nitration: Additional nitro groups may be introduced.
Halogenation: Further halogenated derivatives.
Nucleophilic Aromatic Substitution: Substituted phenols with nucleophiles replacing the halogen atoms.
Scientific Research Applications
6-Bromo-3-fluoro-2-nitrophenol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various dyes and pharmaceuticals due to its unique functional groups.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The specific mechanism of action for 6-Bromo-3-fluoro-2-nitrophenol is not well-documented. the presence of electron-withdrawing groups (nitro, bromine, and fluorine) significantly influences its reactivity and interactions with other molecules. These groups can affect the compound’s acidity, hydrogen bonding capabilities, and overall chemical behavior .
Comparison with Similar Compounds
2-Nitrophenol: Lacks the halogen substituents, making it less reactive in certain reactions.
3-Bromo-2-nitrophenol: Similar structure but lacks the fluorine atom, affecting its reactivity and properties.
4-Fluoro-2-nitrophenol: Lacks the bromine atom, influencing its chemical behavior differently.
Uniqueness: 6-Bromo-3-fluoro-2-nitrophenol is unique due to the combination of bromine, fluorine, and nitro groups on the phenol ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
6-bromo-3-fluoro-2-nitrophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-3-1-2-4(8)5(6(3)10)9(11)12/h1-2,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJOFGRGDPFXEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)[N+](=O)[O-])O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735413 |
Source


|
| Record name | 6-Bromo-3-fluoro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872363-59-2 |
Source


|
| Record name | 6-Bromo-3-fluoro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-3-fluoro-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S)-5-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-5-oxopentanoic acid](/img/structure/B571558.png)





![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(3-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B571570.png)



![8-Amino-5-oxo-2,3,5,6-tetrahydroimidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B571577.png)
